molecular formula C29H38N4O4S B1612449 N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt CAS No. 7675-55-0

N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt

Cat. No.: B1612449
CAS No.: 7675-55-0
M. Wt: 538.7 g/mol
InChI Key: QLCIBFSGUWUCDS-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylcyclohexanamine: and (2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid are two distinct chemical compounds.

Scientific Research Applications

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Biological research: Studied for its potential role in modulating biological pathways and interactions.

    Medicinal chemistry: Investigated for its potential therapeutic applications in treating various diseases.

Preparation Methods

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Multi-step synthesis: This compound is synthesized through a series of reactions involving the protection and deprotection of functional groups, coupling reactions, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Oxidation and reduction: This compound can undergo both oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Mechanism of Action

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Molecular targets: This compound targets specific proteins and enzymes, affecting their function.

    Pathways involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

    Similar compounds: Other indole derivatives, nitrophenyl compounds.

    Uniqueness: This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S.C12H23N/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-25-16-8-4-3-7-15(16)20(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,10,14,18-19H,9H2,(H,21,22);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCIBFSGUWUCDS-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585240
Record name N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-55-0
Record name N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Reactant of Route 2
Reactant of Route 2
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Reactant of Route 3
Reactant of Route 3
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Reactant of Route 4
Reactant of Route 4
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Reactant of Route 5
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Reactant of Route 6
Reactant of Route 6
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.